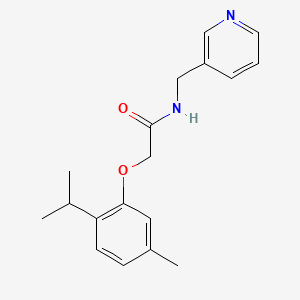![molecular formula C17H25N3O4S B5115275 N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-(2-oxo-1-piperidinyl)phenyl)sulfonamide or simply MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide derivative that has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of MPB involves its ability to bind to the active site of enzymes and inhibit their activity. MPB has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for the enzyme's activity. This results in the inhibition of the enzyme's activity and the disruption of various physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. MPB has also been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MPB has also been shown to be stable under various conditions, making it suitable for long-term experiments. However, MPB has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of MPB. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications. The potential toxicity of MPB also needs to be studied further to ensure its safety for clinical use. MPB's ability to inhibit the activity of various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Therefore, further research is needed to explore its potential applications in various fields of research.
In conclusion, N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications. The synthesis method of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base. MPB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases and has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications and explore its potential applications in various fields of research.
Synthesemethoden
The synthesis of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPB.
Wissenschaftliche Forschungsanwendungen
MPB has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. MPB has also been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-2-9-20(17)15-4-6-16(7-5-15)25(22,23)18-8-10-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGPQRSBPLYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)


![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)